[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol

Physicochemical Properties Drug Design ADME Prediction

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (CAS 1153452-00-6) is a 1,2,4-oxadiazole derivative with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol. This heterocyclic compound features a 3-chlorophenyl substituent and a hydroxymethyl group, positioning it as a versatile building block in medicinal chemistry and agrochemical research.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 1153452-00-6
Cat. No. B1418944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
CAS1153452-00-6
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NOC(=N2)CO
InChIInChI=1S/C9H7ClN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2
InChIKeyWHCCISKGRFFFQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (CAS 1153452-00-6) Chemical Profile and Procurement-Relevant Specifications


[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (CAS 1153452-00-6) is a 1,2,4-oxadiazole derivative with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . This heterocyclic compound features a 3-chlorophenyl substituent and a hydroxymethyl group, positioning it as a versatile building block in medicinal chemistry and agrochemical research [1]. The compound is typically supplied at 95% purity and is utilized in the synthesis of biologically active molecules, particularly as an intermediate in the construction of more complex pharmacophores .

Critical Substitution Risks for [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (CAS 1153452-00-6) in Synthetic and Biological Workflows


Simple substitution of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol with in-class analogs is demonstrably risky due to quantifiable differences in physicochemical properties and synthetic utility. The position of the chloro substituent (3- vs. 2- or 4-) and the nature of the aryl group (chlorophenyl vs. methoxyphenyl or methylphenyl) significantly alter lipophilicity, hydrogen-bonding capacity, and metabolic stability . For example, the 3-chlorophenyl isomer exhibits a distinct logP profile (1.88) compared to the 4-chlorophenyl isomer (2.12), which directly impacts membrane permeability and solubility in biological assays . Furthermore, the 5-hydroxymethyl handle enables selective derivatization that is not achievable with closely related analogs, and the 3-chlorophenyl group provides a unique electronic environment that influences downstream reactivity in cross-coupling and nucleophilic substitution reactions [1]. Generic substitution without rigorous validation risks irreproducible synthetic outcomes and misleading biological results.

Quantitative Differentiation Guide for [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (CAS 1153452-00-6) vs. Analogs


Lipophilicity (LogP) Comparison: 3-Chlorophenyl vs. 4-Chlorophenyl and 2-Chlorophenyl Isomers

The lipophilicity of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (LogP = 1.8823) is significantly lower than that of its 4-chlorophenyl isomer (LogP = 2.1187) , and comparable to the 2-chlorophenyl isomer (LogP = 1.8823) [1]. This 0.236 logP unit difference corresponds to an approximately 1.7-fold lower partition coefficient in octanol/water systems, directly impacting membrane permeability and bioavailability predictions in early-stage drug discovery.

Physicochemical Properties Drug Design ADME Prediction

Hydrogen-Bonding Capacity: H-Bond Acceptor Count Differentiation

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol possesses 4 hydrogen bond acceptors and 1 hydrogen bond donor (the hydroxyl group) . This hydrogen-bonding profile contrasts with that of analogs such as [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol, which features 5 hydrogen bond acceptors due to the methoxy oxygen [1]. The difference in H-bond acceptor count influences the compound's ability to engage in key interactions with biological targets, such as kinase ATP-binding pockets or GPCR allosteric sites.

Medicinal Chemistry Molecular Recognition Target Binding

Synthetic Utility: Regioselective Derivatization via 5-Hydroxymethyl Handle

The 5-hydroxymethyl group in [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol serves as a versatile synthetic handle for selective functionalization, including alkylation, acylation, or conversion to a leaving group for nucleophilic substitution. This is exemplified in US Patent Application US20240425513, where the compound is employed as an intermediate in the synthesis of a complex dimethylmethanamine derivative, leveraging the hydroxymethyl group for subsequent coupling reactions [1]. In contrast, the 5-chloromethyl analog (CAS 51802-78-9) offers a different reactivity profile (nucleophilic substitution vs. alcohol chemistry) , while the 4-methoxyphenyl analog lacks the chlorine atom that can participate in further cross-coupling reactions [2].

Organic Synthesis Medicinal Chemistry Building Blocks

Biological Activity Class-Level Inference: Antimicrobial and Antitumor Potential of 1,2,4-Oxadiazole Scaffolds

While direct biological data for [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol are limited, class-level evidence from closely related 3-aryl-1,2,4-oxadiazol-5-yl]methanol derivatives supports significant antimicrobial and antitumor activities. For instance, [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol has been patented for its high antimicrobial and antitumor properties, with demonstrated activity against bacterial and fungal strains [1]. Additionally, 3-aryl-5-aryl-1,2,4-oxadiazoles are established as activators of caspases and inducers of apoptosis, with potential anticancer applications [2]. The 3-chlorophenyl substitution pattern is hypothesized to enhance target binding affinity due to favorable halogen bonding interactions, a property that distinguishes it from non-halogenated or differently substituted analogs.

Antimicrobial Anticancer Apoptosis Induction

Electronic Effects: Influence of 3-Chloro Substitution on Reactivity and Stability

The presence of a chloro substituent at the 3-position of the phenyl ring in [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol imparts a distinct electronic environment compared to unsubstituted phenyl or 4-substituted analogs. The chlorine atom exerts a -I (inductive electron-withdrawing) effect and a +M (mesomeric electron-donating) effect, which can influence the stability of the oxadiazole ring and the reactivity of the hydroxymethyl group [1]. This is in contrast to the 4-chlorophenyl isomer, where the +M effect is diminished due to para-positioning, or the 4-methoxyphenyl analog, where the +M effect dominates, potentially leading to differences in hydrolytic stability or susceptibility to nucleophilic attack [2].

Physical Organic Chemistry Reaction Optimization Stability Prediction

Optimal Research and Industrial Applications for [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (CAS 1153452-00-6)


Medicinal Chemistry: Synthesis of CNS-Penetrant Kinase Inhibitors

Given its moderate lipophilicity (LogP = 1.88) and favorable hydrogen-bonding profile (4 H-bond acceptors, 1 donor) , [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol is an ideal building block for constructing kinase inhibitors intended for central nervous system (CNS) targets. The 3-chlorophenyl group provides a balance between permeability and solubility, while the hydroxymethyl handle allows for late-stage functionalization to optimize target engagement and ADME properties. The reduced H-bond acceptor count relative to methoxy analogs may further enhance blood-brain barrier penetration [1].

Agrochemical Research: Development of Novel Fungicides and Herbicides

1,2,4-Oxadiazole derivatives are recognized for their antimicrobial and antifungal activities, as demonstrated by patents on related compounds . The 3-chlorophenyl substitution pattern in [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol may confer enhanced binding to fungal CYP51 or other essential enzymes, leveraging halogen bonding interactions. The hydroxymethyl group provides a synthetic entry point for generating diverse analogs with optimized physicochemical properties for foliar uptake and systemic distribution.

Chemical Biology: Probe Synthesis for Target Identification

The dual functionality of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol—a halogenated aryl ring and a reactive hydroxymethyl group—makes it a valuable precursor for affinity-based probes and chemical biology tool compounds. The chloro substituent can be utilized in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to install biotin, fluorophores, or photoaffinity labels, while the hydroxymethyl group can be derivatized to attach linkers or modulate bioactivity . This versatility supports SAR studies and target deconvolution efforts.

Materials Science: Synthesis of Heterocyclic Ligands for Metal-Organic Frameworks (MOFs)

The 1,2,4-oxadiazole core is known to coordinate metal ions, and the presence of a 3-chlorophenyl substituent can fine-tune the electronic properties of the resulting metal complexes. [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol can serve as a precursor for the synthesis of bidentate or tridentate ligands, where the hydroxymethyl group is converted to a carboxylate or amine for enhanced metal binding. The meta-chloro substitution may influence the geometry and stability of the resulting MOFs, offering tunable porosity and catalytic activity.

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